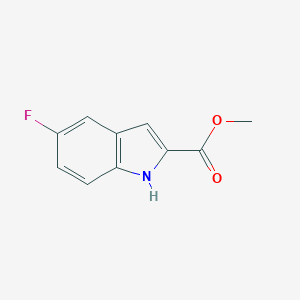
5-fluoro-1H-indole-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-fluoro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features a fluorine atom at the 5-position and a carboxylate ester group at the 2-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
Methyl 5-fluoro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
Target of Action
Methyl 5-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives is often associated with their ability to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can result in changes to the function of these targets, potentially leading to therapeutic effects.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of action for a compound refers to the molecular and cellular effects of its action. Some indole derivatives have shown inhibitory activity against certain viruses . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-1H-indole-2-carboxylate typically involves the reaction of 5-fluoroindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
5-fluoroindole+methyl chloroformatebasemethyl 5-fluoro-1H-indole-2-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or nitric acid can be used under mild conditions.
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic substitution: Products like 5-bromo-1H-indole-2-carboxylate.
Nucleophilic substitution: Products like 5-methoxy-1H-indole-2-carboxylate.
Oxidation: Products like 5-fluoro-1H-indole-2-carboxylic acid.
Reduction: Products like 5-fluoro-1H-indole-2-methanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloro-1H-indole-2-carboxylate
- Methyl 5-bromo-1H-indole-2-carboxylate
- Methyl 5-methoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 5-fluoro-1H-indole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its chloro, bromo, and methoxy counterparts .
Propriétés
IUPAC Name |
methyl 5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZGGDBUGGJROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406450 | |
| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167631-84-7 | |
| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl 5-fluoro-1H-indole-2-carboxylate?
A1: While the abstract doesn't explicitly state the molecular weight, it does mention the molecular formula of methyl 5-fluoro-1H-indole-2-carboxylate is C10H8FNO2 []. Using this information and a periodic table, the molecular weight can be calculated to be 193.17 g/mol.
Q2: Does methyl 5-fluoro-1H-indole-2-carboxylate exhibit any interesting intermolecular interactions in its solid state?
A2: Yes, the abstract mentions that in the crystal structure, methyl 5-fluoro-1H-indole-2-carboxylate molecules form dimeric pairs through two N—H⋯O hydrogen bonds []. These dimers are generated through an inversion center within the crystal lattice.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


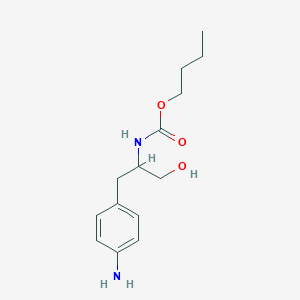
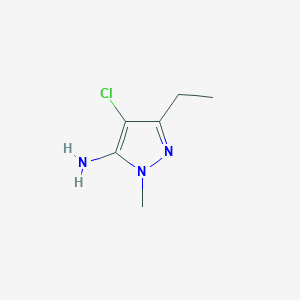
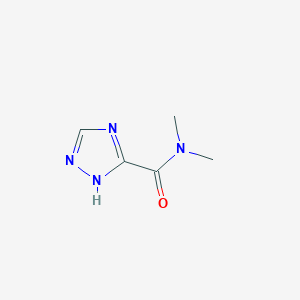

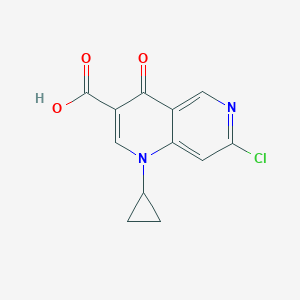
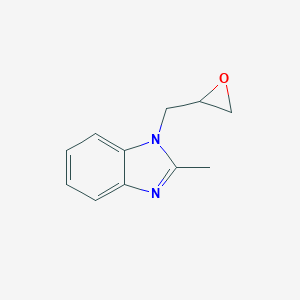
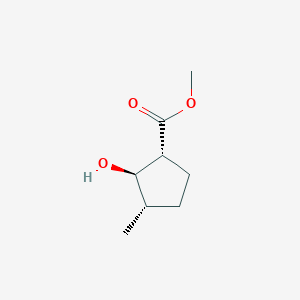
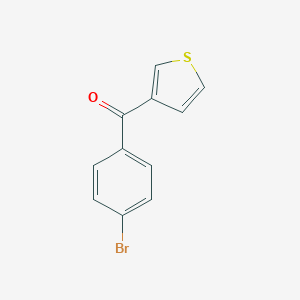
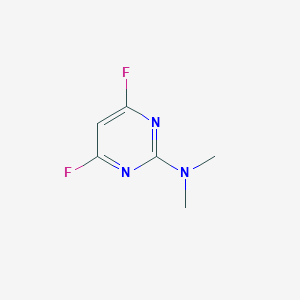
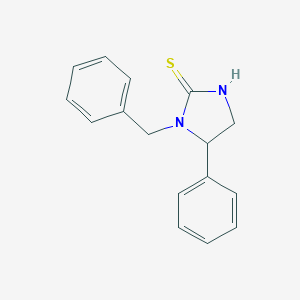
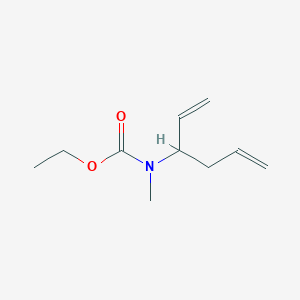
![Dl-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid](/img/structure/B69374.png)
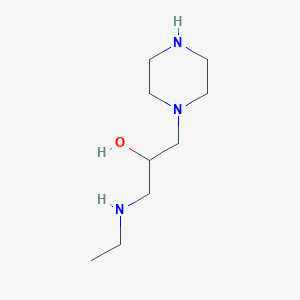
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
